Product packaging for 3-(tert-Butoxy)aniline(Cat. No.:CAS No. 1123169-58-3)

3-(tert-Butoxy)aniline

Cat. No.: B1286603
CAS No.: 1123169-58-3
M. Wt: 165.23 g/mol
InChI Key: FUVDLLWBPFIARM-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)aniline is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1286603 3-(tert-Butoxy)aniline CAS No. 1123169-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVDLLWBPFIARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598606
Record name 3-tert-Butoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-58-3
Record name 3-tert-Butoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butoxy)aniline
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Significance As a Versatile Chemical Building Block

3-(tert-Butoxy)aniline serves as a highly adaptable starting material in organic synthesis, providing a scaffold upon which intricate molecular structures can be assembled. a2bchem.com The presence of both a nucleophilic amino group and an aromatic ring allows for a wide array of chemical transformations. The tert-butoxy (B1229062) group, while sterically hindering, plays a crucial role in modulating the compound's physical and chemical properties, such as solubility and stability. a2bchem.com

The aniline (B41778) moiety is particularly amenable to a variety of synthetic manipulations, including nitration, acylation, and diazotization reactions. a2bchem.com These transformations enable the introduction of diverse functional groups, paving the way for the construction of a vast library of derivatives with tailored properties. This inherent versatility makes this compound a valuable asset for chemists engaged in the design and synthesis of novel compounds. a2bchem.com

Role As a Crucial Intermediate in Organic Synthesis

The utility of 3-(tert-Butoxy)aniline extends beyond its role as a simple building block; it is a key intermediate in numerous multi-step synthetic pathways. Its structure is often incorporated into larger molecules to impart specific characteristics or to facilitate subsequent chemical reactions.

A prime example of its application as an intermediate is in the synthesis of pharmaceutical compounds. a2bchem.com The tert-butoxy (B1229062) group can enhance the bioavailability of a drug molecule by influencing its ability to permeate cell membranes. vulcanchem.com Furthermore, the aniline (B41778) portion of the molecule provides a convenient handle for the attachment of other pharmacologically active fragments. For instance, derivatives of this compound have shown potential as antimicrobial agents, with some exhibiting activity against Staphylococcus aureus. vulcanchem.com

The synthesis of this compound itself typically involves the etherification of 3-aminophenol (B1664112) with a tert-butyl source, followed by purification. vulcanchem.com This accessibility further enhances its appeal as a readily available intermediate for more complex synthetic endeavors.

Broad Utility in Diverse Chemical Fields

Established Synthetic Routes and Optimized Reaction Conditions

The primary and most established route to this compound proceeds through a two-step sequence involving the synthesis of the precursor, 3-aminophenol (B1664112), followed by etherification of the phenolic hydroxyl group.

The synthesis of 3-aminophenol can be achieved through several well-documented methods wikipedia.org:

Caustic Fusion: Heating 3-aminobenzenesulfonic acid with sodium hydroxide (B78521) at elevated temperatures (e.g., 245 °C) yields 3-aminophenol wikipedia.org.

From Resorcinol (B1680541): A substitution reaction between resorcinol and ammonium (B1175870) hydroxide, typically conducted in an autoclave at high temperatures (e.g., 220 °C) for several hours, produces 3-aminophenol wikipedia.orgprepchem.com. The yield is sensitive to reaction time and temperature prepchem.com.

Reduction of 3-Nitrophenol (B1666305): The chemical reduction of 3-nitrophenol provides a direct route to 3-aminophenol wikipedia.org.

Once 3-aminophenol is obtained, the subsequent step is the etherification of the hydroxyl group to install the tert-butyl ether. This is typically accomplished via an acid-catalyzed reaction using a tert-butylating agent. While direct literature detailing the optimization for this compound specifically is sparse, the principles are derived from standard etherification protocols. The reaction generally involves treating 3-aminophenol with a reagent such as isobutylene (B52900) or tert-butanol (B103910) in the presence of a strong acid catalyst mdpi.com. The acid protonates the tert-butylating agent, facilitating nucleophilic attack by the phenolic oxygen of 3-aminophenol.

A related established method involves the dehydrogenation of 3-amino-2-cyclohexene-1-one in the presence of a supported palladium catalyst to form 3-aminophenol google.comgoogle.com. This process can be optimized by the addition of a base, which significantly increases the yield google.com. When conducted in a tertiary amide solvent like N-methylpyrrolidone (NMP) or dimethylacetamide (DMAC), the resulting 3-aminophenol solution can be used directly for subsequent reactions, such as the synthesis of 3-aminodiphenyl ethers google.comgoogle.com.

Development of Novel Synthetic Protocols

The pursuit of more efficient and versatile methods has led to the development of novel protocols for synthesizing meta-aminophenol derivatives. A significant recent advancement is a copper-catalyzed cascade reaction involving N-alkoxyanilines and various alcohols mdpi.com.

This novel methodology proceeds through a proposed prepchem.commdpi.com-rearrangement of an alkoxy group from the nitrogen atom to the methyl-substituted ortho position of an N-alkoxy-2-methylaniline. This generates an ortho-quinol imine intermediate, which then undergoes an oxa-Michael addition with an alcohol nucleophile to yield the corresponding meta-aminophenol derivative mdpi.com.

Researchers successfully demonstrated this cascade reaction using primary and secondary alcohols like methanol (B129727) and ethanol (B145695) to produce 3-methoxy and 3-ethoxy aniline (B41778) analogues in good yields mdpi.com. However, when tert-butanol was employed as the alcohol nucleophile in an attempt to synthesize the tert-butoxy analogue, the reaction yielded an unresolvable mixture of products, highlighting the steric challenges associated with introducing the bulky tert-butyl group via this specific catalytic cycle mdpi.com.

Further innovation in the synthesis of aniline analogues includes the development of three-component reactions. For instance, substituted meta-hetarylanilines can be synthesized from 1,3-diketones, acetone, and various amines under mild conditions. The success of this benzannulation reaction is heavily influenced by the electronic properties of the starting diketone gsconlinepress.com. Such multi-component strategies offer rapid access to complex aniline analogues from simple precursors gsconlinepress.com.

Protection and Deprotection Strategies of the Aniline Moiety

In multi-step syntheses involving anilines, the nucleophilic and basic nature of the amino group often necessitates protection to prevent unwanted side reactions dntb.gov.uagsconlinepress.com. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability and the specific conditions required for its removal researchgate.netnih.gov.

N-tert-Butoxycarbonylation (Boc) Chemistry

The N-tert-butoxycarbonylation reaction converts the aniline's amino group into a less reactive carbamate (B1207046) gsconlinepress.comresearchgate.net. This transformation is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) sigmaaldrich.comsdfine.com. The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the Boc anhydride (B1165640). This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected aniline and byproducts like tert-butanol and carbon dioxide wikipedia.orgmdpi.com. The reaction can be performed under various conditions, including neat (solvent-free), in aqueous systems, or in common organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often with the addition of a base such as triethylamine (B128534) (TEA) or sodium hydroxide nih.govsigmaaldrich.com.

Orthogonal Protecting Group Considerations

In complex molecules with multiple functional groups, an orthogonal protection strategy is essential. This approach allows for the selective removal of one protecting group in the presence of others by using distinct deprotection conditions gsconlinepress.comnih.gov. The Boc group is a cornerstone of this strategy due to its acid lability. It is orthogonal to several other common amine protecting groups mdpi.comresearchgate.netacs.org.

For example, a molecule can be functionalized with both a Boc-protected amine and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. The Fmoc group is removed under basic conditions (e.g., with piperidine), leaving the acid-labile Boc group intact gsconlinepress.comresearchgate.net. Similarly, the benzyloxycarbonyl (Cbz or Z) group, which is cleaved by catalytic hydrogenation, is orthogonal to both Boc and Fmoc groups wikipedia.orgresearchgate.net. This orthogonality enables chemists to sequentially unmask and react different amino groups within the same molecule, a critical strategy in fields like peptide synthesis researchgate.netnih.gov.

Table 1: Common Orthogonal Protecting Groups for Amines

Protecting Group Abbreviation Deprotection Conditions
tert-Butoxycarbonyl Boc Acidic (e.g., TFA, HCl) wikipedia.orgnih.gov
9-Fluorenylmethyloxycarbonyl Fmoc Basic (e.g., Piperidine) mdpi.comresearchgate.net
Benzyloxycarbonyl Cbz, Z Catalytic Hydrogenation (H₂, Pd/C) wikipedia.orgresearchgate.net
Allyloxycarbonyl Alloc Transition Metal Catalysis (Pd) mdpi.com

Catalytic Approaches in Amine Protection

To improve efficiency and mildness, various catalytic methods for N-Boc protection have been developed. These approaches often avoid the need for strong bases and can accelerate the reaction. Lewis acids have been shown to be effective catalysts for N-tert-butoxycarbonylation prepchem.com. More recently, heterogeneous catalysts have gained favor as they are easily recoverable and recyclable, aligning with green chemistry principles. Amberlite-IR 120 and Amberlyst-15, both acidic resins, have been successfully used to catalyze the N-Boc protection of anilines with Boc₂O, achieving high yields in very short reaction times at room temperature prepchem.com. Other catalysts, such as nanocerium oxide, have also been employed for efficient and solvent-free N-Boc protection google.com.

Table 2: Selected Catalysts for N-Boc Protection of Anilines

Catalyst Typical Conditions Key Advantages Reference
Amberlite-IR 120 Boc₂O, DCM, Room Temp Heterogeneous, recyclable, fast reaction prepchem.com
Amberlyst-15 Boc₂O, Room Temp Solvent-free option, high yield prepchem.com
Nanocerium Oxide Boc₂O, Solvent-free, Room Temp Green protocol, recyclable, tolerates various functional groups google.com
Thiamine Hydrochloride Boc₂O, Solvent-free, Room Temp Eco-friendly, economical, chemoselective google.com

Deprotection Mechanisms and Conditions

The removal of the Boc group is typically accomplished under anhydrous acidic conditions researchgate.net. The mechanism begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) wikipedia.orgmdpi.comsigmaaldrich.com. This protonation weakens the carbonyl C-O bond, leading to its fragmentation. This cleavage generates a stable tert-butyl cation and a carbamic acid intermediate wikipedia.orgnih.gov. The carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free, protonated amine wikipedia.orgsigmaaldrich.com.

The liberated tert-butyl cation is a potent electrophile and can cause side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan or methionine) mdpi.com. To prevent these unwanted reactions, "scavengers" like anisole, thioanisole, or cresol (B1669610) are often added to the deprotection mixture to trap the tert-butyl cation mdpi.comnih.gov. Kinetic studies have shown that the rate of HCl-catalyzed deprotection can have a second-order dependence on the acid concentration, which is mechanistically rationalized by the acid-catalyzed separation of a reversibly formed ion pair after the initial fragmentation nih.gov.

Electrophilic Aromatic Substitution Reactions

The electron-rich aromatic ring of anilines is highly susceptible to electrophilic attack. byjus.com The strong activating nature of the amino group facilitates reactions such as halogenation, nitration, and sulfonation. byjus.comchemistrysteps.com However, this high reactivity can also lead to challenges, including polysubstitution and side reactions under strongly acidic conditions, necessitating careful control of reaction parameters or the use of a protecting group strategy. youtube.com

Regioselective Nitration Studies

Direct nitration of anilines using standard concentrated nitric and sulfuric acids is often problematic, leading to oxidation of the aniline and the formation of a significant amount of the meta-substituted product. byjus.comyoutube.com This occurs because the strongly acidic medium protonates the amino group to form the anilinium ion, which is a deactivating, meta-directing group. byjus.com

To achieve controlled regioselective nitration, milder and more specialized reagents have been developed. Research on N-alkyl anilines has shown that tert-butyl nitrite (B80452) (TBN) can be an effective reagent for regioselective ring nitration under mild conditions. nih.govacs.org The reaction proceeds efficiently for a variety of substrates, typically affording N-nitroso N-alkyl nitroanilines. acs.orgresearchgate.net The directing influence of substituents on the aniline ring plays a critical role in the final product distribution, with electron-donating groups generally favoring para-nitration. researchgate.net

Acylation and Diazotization Pathways

To moderate the high reactivity of the amino group and prevent unwanted side reactions during electrophilic substitution, the amine is often reversibly protected via acylation. youtube.com Treatment of an aniline with acetic anhydride, for example, forms an acetanilide. byjus.com This transformation reduces the electron-donating capacity of the nitrogen lone pair, as it is delocalized into the adjacent carbonyl group. The resulting N-acyl group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled substitutions, such as monobromination or nitration, to yield predominantly the para isomer. youtube.com It is important to note that direct Friedel-Crafts acylation or alkylation of the aromatic ring is generally not feasible for anilines, as the basic amino group reacts with the Lewis acid catalyst, deactivating the ring. byjus.comyoutube.com

Another critical transformation pathway for primary anilines is diazotization. Reaction with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures converts the primary amino group into a diazonium salt (-N₂⁺). chemistrysteps.com Arenediazonium salts are highly versatile synthetic intermediates that can be substituted by a wide variety of nucleophiles in Sandmeyer reactions, Schiemann reactions, and other transformations, allowing for the introduction of groups that are not accessible through direct electrophilic substitution. chemistrysteps.com

Ortho-Functionalization Strategies

Achieving selective functionalization at the position ortho to an amino group can be challenging due to steric hindrance and the strong electronic preference for para-substitution. Directed ortho-metalation (DoM) is a powerful strategy to overcome this limitation. In this approach, the aniline is first derivatized with a directing group, such as an N-(tert-butoxycarbonyl) (Boc) group. acs.org The carbonyl oxygen of the Boc group coordinates to an organolithium base, such as tert-butyllithium, directing the deprotonation to the adjacent ortho position on the aromatic ring. This generates a stabilized ortho-lithiated species, which can then be quenched with a wide range of electrophiles to introduce a substituent exclusively at the ortho position. acs.org This method provides a reliable pathway for the synthesis of ortho-substituted aniline derivatives that are otherwise difficult to access.

Oxidation Reactions and Mechanisms

Anilines are readily oxidized, and the nature of the product is highly dependent on the oxidant, catalyst, and reaction conditions. derpharmachemica.comacs.org The oxidation can lead to a variety of products, including nitro compounds, azoxybenzenes, phenazines, and polymeric materials. rsc.org

Mechanistic Investigations of Oxidative Processes

The oxidation of anilines often proceeds through a one-electron transfer (SET) mechanism, generating an aniline radical cation as the initial intermediate. acs.orgnih.govmdpi.com The fate of this radical cation determines the final product. In transition metal-catalyzed oxidations using tert-butyl hydroperoxide (TBHP), the catalyst (e.g., complexes of Cu, Fe, Co, Rh) initiates the conversion of TBHP into tert-butylperoxy radicals. nih.govacs.org These peroxy radicals are the primary oxidants in a rate-determining SET step with the aniline. acs.orgresearchgate.net This is followed by either a competing backward SET or an irreversible cleavage of a C-H or N-H bond. acs.orgcdnsciencepub.com A second SET can then lead to an iminium ion, which is trapped by a nucleophile to form the final product. nih.gov

Electrochemical studies provide further evidence for radical cation intermediates in aniline oxidation. mdpi.com The initial one-electron oxidation forms the radical cation, which can then deprotonate to yield a radical at the α-carbon or the nitrogen atom. mdpi.com These radical species can then undergo further oxidation or dimerization. The specific pathway is influenced by the substitution pattern on the aniline and the reaction medium.

Reduction Reactions

While anilines are often the product of nitroarene reduction, the aniline moiety itself can participate in further reduction or reductive functionalization reactions. nih.gov

One common transformation is reductive amination or alkylation, where the aniline nitrogen acts as a nucleophile. A robust method for the selective reductive N-alkylation of aromatic amines involves their reaction with functionalized acetals. This one-pot procedure uses a combination of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) to mediate the reaction at room temperature, affording unsymmetrically substituted ethylenediamines in excellent yields with high functional group tolerance. nih.gov

Another reductive pathway involves the transformation of the amine into a diazonium salt, which can then be reduced to a hydrogen atom. This process, known as deamination, effectively removes the amino group from the aromatic ring. A typical reagent for this transformation is hypophosphorous acid (H₃PO₂), which proceeds through a probable radical mechanism. libretexts.org This reaction is a powerful tool in multi-step synthesis, where the amino group is used as a directing group for other substitutions before being removed. libretexts.org

Metal alkoxyaluminium hydrides are a class of reducing agents with reactivity that can be tuned by altering the alkoxy substituents. wikipedia.org While powerful reagents like lithium aluminium hydride (LiAlH₄) can reduce a wide array of functional groups, bulkier derivatives like lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃] exhibit more selective behavior. wikipedia.orgrushim.ru These reagents are generally used for the reduction of carbonyls and other more reactive groups, and their application to the reduction of the aromatic ring of an aniline derivative would require specific and often harsh conditions.

Nucleophilic Substitution Reactions

The amino group of this compound is not a good leaving group for direct nucleophilic aromatic substitution. However, it can be converted into an exceptionally effective leaving group, dinitrogen (N₂), by transforming it into a diazonium salt. This two-step sequence dramatically expands the synthetic utility of the aniline, allowing the introduction of a wide variety of nucleophiles onto the aromatic ring. libretexts.orgmasterorganicchemistry.com

The process begins with diazotization, the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0–10 °C). youtube.comlibretexts.org The resulting aryl diazonium salt is highly reactive and usually used immediately. masterorganicchemistry.comlibretexts.org

Once the 3-(tert-butoxy)benzenediazonium salt is formed, it can be subjected to various nucleophilic substitution reactions:

Sandmeyer Reactions: These reactions utilize copper(I) salts to introduce a range of substituents. Treating the diazonium salt with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) yields the corresponding aryl chloride, aryl bromide, or aryl cyanide (benzonitrile derivative), respectively. masterorganicchemistry.com

Schiemann Reaction: To introduce fluorine, the diazonium salt is treated with fluoroboric acid (HBF₄). This forms a more stable diazonium tetrafluoroborate (B81430) salt which can be isolated and then gently heated to yield the aryl fluoride. libretexts.org

Other Substitutions: Other nucleophiles can also be introduced. Reaction with potassium iodide (KI) yields the aryl iodide, and heating in an acidic aqueous solution introduces a hydroxyl group, converting the aniline into a phenol (B47542). masterorganicchemistry.com

Condensation Reactions Leading to Heterocyclic Frameworks

The nucleophilicity of the amino group in this compound makes it a valuable partner in condensation reactions, which are fundamental to the synthesis of a wide variety of heterocyclic structures. gsconlinepress.com

A notable example is the three-component reaction between a 1,3-diketone bearing an electron-withdrawing group, an amine, and acetone. beilstein-journals.org This benzannulation process proceeds through a sequence involving the formation of an enamine from the aniline and acetone, followed by nucleophilic addition to the diketone, intramolecular cyclization, and finally dehydration to yield highly substituted meta-anilines. beilstein-journals.org The success of this reaction is largely governed by the electronic properties of the diketone substrate. beilstein-journals.org

Anilines can also serve as building blocks for fused heterocyclic systems. For instance, thiocarbamide derivatives, which are precursors to many heterocycles, can be synthesized through the condensation of an amine with various substituted thioureas. gsconlinepress.comresearchgate.net In one approach, a protected aniline is reacted with a thiourea (B124793) in a solvent like isopropanol, followed by deprotection to yield the final 3-(substitutedthiocarbamido)-aniline derivative. researchgate.net

Furthermore, the "tert-amino effect" describes a type of intramolecular cyclization where a ring closure occurs between a β-carbon of a vinylic group and the α-carbon of an ortho-tert-amino group. beilstein-journals.org While this specifically involves tertiary amines, the underlying principle of using the amine functionality to construct new rings is a cornerstone of heterocyclic chemistry and is applicable to primary anilines like this compound after appropriate derivatization.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful strategy for streamlining the synthesis of complex molecules by avoiding pre-functionalization steps. nih.govresearchgate.net Anilines are attractive substrates for such transformations, although the high reactivity of the N-H bond often necessitates the use of protecting groups to ensure chemoselectivity. nih.gov The regioselectivity of C-H activation on the aniline ring is influenced by the directing effect of the amino group (or its protected form) and other substituents.

Several strategies have been developed for the C-H functionalization of anilines:

Ortho-Functionalization: The amino group, especially when derivatized with a directing group like a pyridyl or pyrimidinyl group, strongly directs transition metal catalysts to the ortho C-H bond. researchgate.net This has been exploited in a variety of transformations including palladium-catalyzed ortho-nitration and iridium-catalyzed ortho-alkynylation. researchgate.net Recently, a palladium catalyst system with a [2,2′-bipyridin]-6(1H)-one ligand was shown to achieve direct ortho-arylation of unprotected anilines without competing N-arylation. nih.gov

Meta-Functionalization: Achieving selective functionalization at the meta position is more challenging. One successful approach uses a U-shaped template that binds to the aniline's directing group and positions a palladium catalyst over the remote meta-C-H bond. A versatile 3-acetylamino-2-hydroxypyridine ligand has been developed that promotes the meta-C-H arylation of anilines using norbornene as a transient mediator. nih.gov

Para-Functionalization: Selective para C-H functionalization is also difficult to achieve. However, a palladium catalyst system incorporating a sulfoxide-oxazoline (S,O-ligand) has been reported to promote the highly para-selective C-H olefination of a broad range of aniline derivatives. acs.org

For this compound, the interplay between the ortho, para-directing amino group and the meta-directing tert-butoxy group would present a complex challenge for regioselectivity, making the choice of catalyst and directing group crucial for achieving a desired outcome.

Catalytic Transformations Involving the Aniline Moiety

The aniline moiety in this compound is a key handle for a variety of catalytic transformations beyond C-H activation, particularly in cross-coupling reactions where it can act as a nucleophile.

A recently developed protocol utilizes a combination of nickel catalysis, visible light (photoredox catalysis), and tert-butylamine (B42293) as a bifunctional additive that serves as both a base and a ligand. acs.orgchemrxiv.org This system facilitates C-N bond-forming cross-coupling reactions between a diverse array of aryl electrophiles and nucleophiles, including various anilines. chemrxiv.org The mild conditions and broad functional group tolerance make this a powerful method for synthesizing complex diarylamines. The reaction is effective for a wide range of electronically and sterically varied anilines. acs.org

In another photocatalytic approach, anilines can be used to generate aryl radical species in situ for C-H arylation reactions. A composite material of polyaniline-g-C₃N₄-TiO₂ has been shown to catalyze the coupling of aryl diazonium salts, generated in situ from anilines, with various arenes under visible light in an aqueous medium. rsc.org

Furthermore, the aniline group can be a precursor for other functional groups that participate in catalytic coupling. As described in Section 3.4, a Sandmeyer reaction can convert this compound into a haloarene, such as 1-bromo-3-(tert-butoxy)benzene. This aryl halide is an ideal substrate for classic palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups, respectively. This indirect, multi-step approach leverages the directing and activating properties of the initial amino group before transforming it into a versatile coupling handle.

Derivatization and Further Functionalization of 3 Tert Butoxy Aniline

Synthesis of Complex Organic Molecules

The strategic placement of the amino and tert-butoxy (B1229062) groups on the aniline (B41778) ring makes 3-(tert-butoxy)aniline a valuable building block in multi-step organic synthesis. Its utility is particularly evident in the construction of heterocyclic systems and other complex scaffolds that are central to the development of new therapeutic agents.

One notable application is in the synthesis of N-substituted ureas, which are significant pharmacophores found in numerous biologically active compounds. The reaction of anilines with isocyanates is a common method for forming urea (B33335) linkages. Alternatively, a catalyst-free synthesis in water can be achieved by reacting the amine with potassium cyanate (B1221674) in an acidic medium. rsc.org This method provides a straightforward route to urea derivatives from various anilines. rsc.org

A more specific and complex application of this compound is demonstrated in the synthesis of 2,7,9-trisubstituted purin-8-ones, which have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are linked to a poor prognosis in acute myeloid leukemia (AML), making it a critical drug target. nih.gov

In a multi-step synthesis, this compound is reacted with 2-chloro-4,6-diiodopyrimidine. This initial reaction is followed by a series of transformations including amination, cyclization, and further substitutions to yield highly functionalized purin-8-one derivatives. These compounds have shown significant inhibitory activity against the FLT3-ITD kinase and antiproliferative effects in cancer cell lines dependent on this kinase. nih.gov The tert-butoxy group in this context can modulate the electronic properties and solubility of the intermediate and final compounds.

Table 1: Examples of Complex Molecules Synthesized from this compound

Starting Material Reagents Product Class Application
This compound Potassium Cyanate, HCl (aq) N-substituted ureas Synthetic Intermediates, Agrochemicals, Pharmaceuticals

Derivatization for Advanced Analytical Applications

In analytical chemistry, derivatization is a key strategy used to modify an analyte to enhance its detection, improve its separation, or alter its physicochemical properties for a specific analytical technique. While this compound itself is not a common derivatizing agent, its core aniline structure is a frequent target for derivatization to facilitate analysis by mass spectrometry and chromatography.

Mass spectrometry (MS) is a powerful tool for identifying and quantifying molecules, but not all compounds ionize efficiently. Chemical derivatization can significantly improve the sensitivity of MS analysis by introducing a functional group that is easily ionized or has a high mass-to-charge ratio. nih.gov For amine-containing compounds like this compound, derivatization strategies often aim to introduce a permanently charged moiety or a group that readily accepts a proton.

On-tissue chemical derivatization for MALDI imaging mass spectrometry (MALDI-IMS) is an emerging technique that highlights this principle. nih.govnih.gov In this method, a derivatizing reagent is applied directly to a tissue section to react with target analytes, enhancing their detection and allowing for visualization of their spatial distribution. nih.gov For example, reagents that react specifically with amines can be used to improve the detection of low-abundance neurotransmitters or amino acids. nih.gov While specific derivatizing agents synthesized from this compound for this purpose are not widely documented, the general principle of amine derivatization is a well-established method to improve MS detection and overcome issues like low ionization efficiency or signal suppression. nih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), often rely on detectors that measure the absorbance of UV-Vis light or fluorescence. Many analytes, including simple anilines, may lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations.

Derivatization can overcome this limitation by attaching a fluorescent label to the analyte prior to chromatographic separation (pre-column derivatization). researchgate.netelsevierpure.com This involves reacting the analyte with a labeling reagent that is itself non-fluorescent but forms a highly fluorescent product. psu.edu For anilines, various coumarin-based sulfonyl chlorides have been developed as fluorogenic labeling reagents. researchgate.net The reaction, typically carried out under mild alkaline conditions, yields highly fluorescent sulfonamide derivatives. These derivatives can then be easily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. researchgate.netelsevierpure.com This approach dramatically lowers the detection limits for anilines in various samples, including environmental water. researchgate.net

Table 2: General Derivatization Strategies for Analytical Enhancement of Anilines

Analytical Technique Derivatization Goal Example Reagent Class Resulting Derivative
Mass Spectrometry (MS) Improve ionization efficiency Amine-reactive reagents (e.g., Girard's Reagent T) Derivatives with permanent charge or high proton affinity

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

In the realm of pharmaceutical synthesis, 3-(tert-Butoxy)aniline serves as a crucial starting material and intermediate. a2bchem.com Aromatic amines are common structural motifs found in a wide array of natural products and pharmaceutical drugs. uva.nl The aniline (B41778) portion of this compound allows for the introduction of diverse functional groups through well-established synthetic methods like acylation, nitration, and diazotization. a2bchem.com This versatility enables chemists to build upon its scaffold to produce a wide range of bioactive molecules. a2bchem.com The presence of the tert-butoxy (B1229062) group is also significant; it can enhance lipophilicity and provide steric shielding, which are important considerations in drug design. vulcanchem.com By incorporating this compound, researchers can tailor the properties of the resulting pharmaceutical compounds, potentially improving bioavailability and stability. a2bchem.com Its role as a foundational component facilitates the construction of complex molecular frameworks necessary for therapeutic activity. a2bchem.com

Role in Agrochemical Development

The development of new agrochemicals, such as pesticides and herbicides, often relies on aniline derivatives as key intermediates. ontosight.ai While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable precursor in this field. The aniline scaffold is a core component of many active agrochemical compounds. ontosight.aiwikipedia.org The synthesis of novel pesticides and herbicides often involves the modification of aniline-based structures to optimize their biological activity and environmental profile. ontosight.ai The tert-butoxy group on the aromatic ring can modify the compound's properties, which could be leveraged to develop new agrochemicals with desired efficacy and selectivity.

Contribution to the Synthesis of Bioactive Molecules

This compound is a significant contributor to the synthesis of various bioactive molecules, a category that extends beyond pharmaceuticals. a2bchem.com Its utility lies in its capacity to act as a versatile platform for creating molecules with diverse biological functions. a2bchem.com The term "bioactive" encompasses a wide range of compounds that interact with biological systems, and the flexible synthetic chemistry of the aniline group makes this compound an ideal starting point for exploration. a2bchem.com Researchers can modify the amino group to form amides, sulfonamides, or use it in coupling reactions to link it to other molecular fragments. The tert-butoxy group can impart improved solubility and stability to the final products. a2bchem.com This allows for the systematic design and synthesis of new compounds that can be screened for a variety of biological activities.

Intermediate in Complex Molecular Architectures

The construction of complex molecular architectures is a central theme in modern organic chemistry, and this compound plays a role as a key intermediate in this endeavor. a2bchem.com Its structure provides a handle for building larger, more intricate molecules. The aniline functional group is a gateway to numerous transformations, including carbon-nitrogen bond-forming reactions that are fundamental to assembling complex structures. a2bchem.com For instance, the amine can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring. This synthetic flexibility makes this compound a valuable tool for chemists aiming to build elaborate molecular frameworks for applications in materials science, such as the synthesis of specialized polymers and dyes, where its unique structure can confer desirable properties to the final material. a2bchem.com

Applications in Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis and Polymerization Processes

3-(tert-Butoxy)aniline serves as a functional monomer for the synthesis of advanced polymers, particularly derivatives of polyaniline (PANI). a2bchem.com Polyanilines are a class of conductive polymers known for their unique electrical and optical properties, making them suitable for applications in electronics, anti-corrosion coatings, and sensors. nih.govnih.gov The synthesis of polymers from aniline (B41778) and its derivatives is typically achieved through oxidative polymerization. researchgate.net

This process generally involves the chemical or electrochemical oxidation of the aniline monomer to form a radical cation. researchgate.net These radical cations then couple, typically in a "head-to-tail" arrangement, to form dimers, trimers, and ultimately the final polymer chain. researchgate.netnih.gov The reaction proceeds until the monomer or oxidizing agent is consumed. researchgate.net

The presence of the tert-butoxy (B1229062) substituent on the aniline ring significantly influences the polymerization process and the resulting polymer's characteristics due to both electronic and steric effects. nih.govnih.gov

Electronic Effects: Alkoxy groups, such as tert-butoxy, are generally considered electron-donating. This property can decrease the oxidation potential of the monomer compared to unsubstituted aniline, potentially facilitating the polymerization process. nih.gov

Steric Effects: The tert-butyl group is sterically bulky. masterorganicchemistry.com This bulk can influence the polymer's microstructure, potentially affecting the planarity of the polymer backbone and the efficiency of chain packing. While steric hindrance can sometimes impede polymerization, it is also a tool used to modify polymer solubility and morphology. mdpi.comrsc.org

The polymerization of substituted anilines allows for the creation of polymers with modified properties, such as improved solubility in common organic solvents, which is a significant advantage over the often-insoluble parent PANI. nih.govrsc.org This enhanced processability enables the formation of uniform thin films, crucial for the development of electronic devices and sensors. rsc.orgrsc.org

Table 1: General Influence of Substituents on Polyaniline Properties

Substituent TypePositionEffect on Oxidation PotentialEffect on Electrical ConductivityGeneral Rationale
Alkyl GroupsOrthoDecreaseDecreaseSteric hindrance disrupts chain planarity and packing. nih.gov
Alkoxy GroupsOrthoDecreaseDecreaseElectronic donation is offset by steric effects and potential interactions that reduce conductivity. nih.gov
Electron-withdrawing (e.g., Sulfo)RingIncrease (may inhibit polymerization)DecreaseReduces the electron density on the ring, making oxidation more difficult. nih.govnih.gov

Utilization in the Synthesis of Dyes and Specialty Chemicals

This compound is a versatile intermediate in the synthesis of various organic molecules, including dyes and other specialty chemicals. a2bchem.com Its utility stems from the reactivity of the aniline functional group, which can undergo a variety of chemical transformations. a2bchem.com

A primary application for aniline derivatives is in the production of azo dyes. nih.gov These synthetic colorants account for a significant portion of all dyes used in industries such as textiles and printing. nih.gov The synthesis of an azo dye is classically a two-step process: nih.govunb.ca

Diazotization: The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic solution) at low temperatures. This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺). nih.govunb.ca Most diazonium salts are unstable and are used immediately in the next step. nih.gov

Azo Coupling: The diazonium salt, acting as an electrophile, is reacted with a coupling component. This component is an electron-rich aromatic compound, such as another aniline derivative or a phenol (B47542). nih.gov This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which links the two aromatic rings and acts as the chromophore responsible for the dye's color. nih.gov

By selecting different coupling components, a wide spectrum of colors, including yellows, oranges, reds, and blues, can be produced. unb.ca The tert-butoxy group on the this compound starting material remains in the final dye structure, influencing its properties such as color shade, solubility, and affinity for certain fibers.

Influence on Material Properties (e.g., solubility, stability)

The incorporation of the this compound unit into polymers and other materials can impart significant and desirable changes to their physical properties, most notably solubility and stability. a2bchem.com

Solubility: Many high-performance polymers, including polyanilines and aromatic polyimides, suffer from poor solubility in common solvents, which complicates their processing and limits their applications. researchgate.netrsc.org Introducing bulky side groups onto the polymer backbone is a well-established strategy to overcome this limitation. The large tert-butyl moiety of the 3-(tert-butoxy) group is particularly effective in this role. nih.gov It disrupts the regular, tight packing of polymer chains (π-stacking) that often leads to insolubility. nih.gov This improved solubility in organic solvents facilitates processing techniques like spin-coating or inkjet printing to create thin films. nih.govresearchgate.net Research on other polymers has shown that introducing tert-butyl groups can significantly enhance the solubility of otherwise intractable materials. nih.govmdpi.com

Computational and Theoretical Investigations of 3 Tert Butoxy Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. scispace.comscispace.com Methods like the B3LYP hybrid functional, combined with basis sets such as 6-31G** or 6-311++G(d,p), are frequently used to balance computational cost and accuracy in predicting molecular properties. scispace.comasianpubs.orgnih.govnih.gov

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. researchgate.net For 3-(tert-Butoxy)aniline, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The process is performed by calculating the forces on each atom and adjusting the geometry until a minimum energy state is reached. nih.gov

The geometry of this compound is primarily defined by the spatial arrangement of the tert-butoxy (B1229062) group and the amino group attached to the benzene (B151609) ring. The bulky tert-butyl group can influence the planarity of the molecule and the orientation of the adjacent ether linkage. DFT calculations can predict these parameters with high accuracy. researchgate.net Conformation analysis would involve rotating the C-O and C-N bonds to identify the most stable rotamers. For aniline (B41778) derivatives, the B3LYP functional has been shown to provide excellent results for geometry optimization. scispace.com

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The following data is illustrative, based on standard values for aniline and ether-substituted benzene derivatives calculated using DFT methods.

ParameterBond/AnglePredicted Value
Bond Lengths C-N~1.40 Å
C-O~1.37 Å
O-C(tert-butyl)~1.45 Å
C-C (aromatic)~1.39 - 1.41 Å
Bond Angles C-N-H~113°
C-O-C~118°
C-C-N~120°
Dihedral Angle C-C-O-CVariable (defines conformation)

Electron Density Distribution Analysis

Electron density distribution provides critical information about a molecule's polarity, solubility, and sites of chemical reactivity. DFT calculations are used to map the electron density, often visualized through molecular electrostatic potential (MEP) plots. nih.gov In these plots, regions of high electron density (nucleophilic) are typically colored red, while regions of low electron density (electrophilic) are colored blue.

For this compound, the nitrogen atom of the amino group and the oxygen atom of the tert-butoxy group are electron-rich centers. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. The HOMO often indicates the site for electrophilic attack (where the molecule acts as a nucleophile), while the LUMO indicates the site for nucleophilic attack. scispace.comnih.gov Natural Bond Orbital (NBO) analysis can further quantify charge transfer interactions between donor and acceptor orbitals within the molecule. nih.gov

The electron density distribution directly informs the prediction of reaction sites.

Nucleophilic Sites : The primary nucleophilic site is the lone pair of electrons on the nitrogen atom of the amino group. The oxygen atom of the tert-butoxy group is also a potential site for protonation or coordination.

Electrophilic Aromatic Substitution : The amino (-NH₂) and tert-butoxy (-OC(CH₃)₃) groups are both activating and ortho-, para-directing for electrophilic aromatic substitution due to resonance effects. However, given their meta-position relative to each other, their directing effects combine. The positions ortho and para to the amino group (positions 2, 4, and 6) and the positions ortho and para to the tert-butoxy group (positions 2, 4, and 5) are electronically activated. The most likely sites for electrophilic attack would be positions 2, 4, and 6, with significant steric hindrance from the bulky tert-butyl group potentially disfavoring attack at position 2. Computational tools like Fukui functions can be used to quantify the reactivity of each atomic site. nih.gov

DFT calculations allow for the prediction of vibrational spectra (Infrared and Raman) by computing the harmonic frequencies of the molecule's normal modes of vibration. materialsciencejournal.org These calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor to improve agreement with experimental data. asianpubs.org The potential energy distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as N-H stretching, C-N stretching, and aromatic C-H bending. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. nih.gov These theoretical predictions are valuable for interpreting and assigning experimental spectra.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups Note: These are representative frequency ranges for the specified vibrational modes based on general DFT studies of aniline derivatives. materialsciencejournal.org

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
Asymmetric & Symmetric N-H Stretch-NH₂3400 - 3550
C-H Aromatic StretchAr-H3000 - 3100
C-H Aliphatic Stretch-C(CH₃)₃2850 - 3000
C-N StretchAr-N1260 - 1350
C-O StretchAr-O1200 - 1280
N-H Bending (Scissoring)-NH₂1580 - 1650

Structure-Reactivity Relationship Studies

Quantitative structure-reactivity relationships (QSRR) seek to correlate the chemical structure of a series of compounds with their reaction rates or equilibrium constants.

The Hammett equation is a classic linear free-energy relationship used to quantify the effect of meta- and para-substituents on the reactivity of a benzene derivative in a given reaction. wikipedia.orglibretexts.org The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the reference constant for the unsubstituted reactant (where the substituent is hydrogen). wikipedia.org

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It measures the electronic effect (inductive and resonance) of the substituent. libretexts.org

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to substituent effects. wikipedia.org

For this compound, the tert-butoxy group is in the meta position. At the meta position, the inductive effect is the dominant electronic influence, while the resonance effect is negligible. The tert-butoxy group is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom. Therefore, the Hammett substituent constant, σ_meta , for the tert-butoxy group is expected to be positive, indicating a slight deactivation of the ring towards electrophilic attack and an increase in the acidity of the anilinium ion compared to aniline itself. This value can be used to predict the relative rates of reactions, such as the hydrolysis of an amide derivative or the pKa of the conjugate acid, within a series of substituted anilines under a specific set of reaction conditions.

Table 3: Hammett Equation Parameters

ParameterSymbolDescription
Reaction Constant ρ (rho)Measures the susceptibility of a reaction to substituent effects. acs.org
Substituent Constant σ (sigma)Quantifies the electronic effect of a substituent in a specific position (meta or para).
Rate Constant Ratio k/k₀Ratio of the rate constant of the substituted reactant to the unsubstituted reactant. wikipedia.org
Equilibrium Constant Ratio K/K₀Ratio of the equilibrium constant of the substituted reactant to the unsubstituted reactant. wikipedia.org

Isokinetic and Exner Plot Analyses

Isokinetic and Exner plot analyses are powerful tools used in physical organic chemistry to investigate reaction mechanisms. An isokinetic relationship, demonstrated by a linear correlation between the enthalpy and entropy of activation for a series of related reactions, suggests a common underlying mechanism. Similarly, Exner plots, which correlate the logarithms of rate constants for two different reaction series under varying conditions (e.g., temperature or solvent), also serve to validate the consistency of a reaction mechanism.

While these analyses are critical for mechanistic elucidation, a detailed literature search did not yield specific studies applying Isokinetic or Exner plot analyses to reactions involving this compound. Such studies would typically involve measuring the reaction rates of a series of meta-substituted anilines, including the 3-tert-butoxy derivative, under various temperatures to determine the activation parameters.

A hypothetical dataset for an Isokinetic analysis is presented below to illustrate the concept.

Table 1: Hypothetical Activation Parameters for a Reaction Series of Substituted Anilines

Substituent (meta) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
-H 50.2 -85.1
-CH₃ 48.5 -90.3
-OCH₃ 47.1 -93.8
-OC(CH₃)₃ 46.5 -95.5

Note: This table is illustrative and does not represent actual experimental data.

A linear plot of ΔH‡ versus ΔS‡ for this data would suggest a single, consistent reaction mechanism across the series of aniline derivatives.

Analysis of Intermolecular Interactions and Supramolecular Chemistry

The solid-state architecture of a molecular compound is dictated by a complex interplay of intermolecular forces. These non-covalent interactions govern the crystal packing and, consequently, the material's physical properties. For this compound, the key interactions are hydrogen bonding and various π-related interactions.

Hydrogen bonds are among the most significant interactions in determining the structure of crystals containing hydrogen-bond donors and acceptors. researchgate.net In the case of this compound, the primary hydrogen bond donor is the amine (-NH₂) group, while potential acceptors include the nitrogen atom of a neighboring amine group, the ether oxygen atom, and the π-system of the aromatic ring.

Although a specific crystal structure for this compound is not publicly available, analysis of related aniline and phenol (B47542) structures suggests that N-H···O and N-H···N bonds would be prominent. researchgate.netnih.gov The formation of these bonds leads to the self-assembly of molecules into higher-order structures, such as chains or sheets. nih.gov The bulky tert-butyl group may, however, introduce steric hindrance that influences the final packing arrangement.

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional Group Role Potential Partner(s)
Amine (-NH₂) Donor Amine (N), Ether (O), Phenyl Ring (π)
Amine (-N) Acceptor Amine (H)

In addition to hydrogen bonding, weaker non-covalent interactions play a crucial role in stabilizing the crystal lattice. Aromatic π-stacking interactions, occurring between the phenyl rings of adjacent molecules, are expected. nih.gov These can adopt either a face-to-face or an offset (displaced) arrangement.

Furthermore, C-H…π interactions are highly probable. These involve the hydrogen atoms of the bulky tert-butyl group interacting with the electron-rich face of the phenyl ring of a neighboring molecule. The interplay between these varied interactions dictates the final supramolecular assembly. nih.gov The analysis of crystal structures of related aniline-phenol complexes has shown that such interactions can be pivotal in forming specific structural motifs, or synthons. nih.gov

Table 3: Summary of Potential Non-Covalent Interactions in this compound

Interaction Type Description
Hydrogen Bonding N-H···O, N-H···N
π-π Stacking Interaction between two phenyl rings
C-H…π Interaction Interaction between a C-H bond (from the tert-butyl group) and a phenyl ring

In Silico Modeling for Chemical and Biological Activity Prediction

In silico modeling is a cornerstone of modern drug discovery and materials science, allowing for the prediction of a compound's properties from its chemical structure alone. nih.gov These computational approaches help prioritize candidates for synthesis and testing, thereby reducing costs and accelerating research. nih.govmdpi.com For this compound and its derivatives, these methods can predict pharmacokinetic profiles (ADME), biological activities, and potential molecular targets.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be estimated using various computational models. nih.govmdpi.com Properties such as lipophilicity (logP), water solubility, and permeability are calculated to assess the "drug-likeness" of a molecule according to frameworks like Lipinski's Rule of Five. mdpi.comnih.gov

Table 4: Predicted Physicochemical and ADME Properties for this compound

Property Predicted Value Significance
Molecular Weight 165.23 g/mol Conforms to Lipinski's Rule (< 500)
XlogP3 1.9 Optimal lipophilicity for drug-likeness (< 5) uni.lu
Hydrogen Bond Donors 1 (from -NH₂) Conforms to Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 2 (from -N and -O) Conforms to Lipinski's Rule (≤ 10)
Water Solubility Moderately Soluble Influences absorption and distribution
Blood-Brain Barrier (BBB) Permeation Yes (Predicted) Indicates potential for CNS activity

Note: Values are compiled from cheminformatics tools and databases like PubChem and SwissADME. nih.govmdpi.comuni.lu

The potential biological activities of a compound can be predicted using software like PASS (Prediction of Activity Spectra for Substances). nih.govzenodo.org PASS compares the structure of a query molecule to a large database of known bioactive compounds and calculates the probability that the molecule is active (Pa) or inactive (Pi) for thousands of biological functions. genexplain.comway2drug.com A high Pa value suggests a high likelihood of finding that activity experimentally. way2drug.comresearchgate.net

Table 5: Illustrative PASS Prediction for this compound

Predicted Activity Pa Pi Interpretation
Membrane permeability inhibitor 0.655 0.008 Likely to possess this activity
CYP2C9 inhibitor 0.580 0.031 Likely to possess this activity
Antineoplastic 0.495 0.095 Possible, but less likely
Mucomembranous protector 0.450 0.022 Possible, but less likely

Note: This table is for illustrative purposes to demonstrate the output of a PASS analysis; it is not from a specific experimental run.

Finally, molecular docking is a computational technique used to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. ijprajournal.comnih.gov For aniline derivatives, docking studies have been used to explore potential mechanisms of action, for instance, as inhibitors of enzymes like topoisomerase or as anti-tubercular agents. ijprajournal.comdergipark.org.tr Such studies could be applied to this compound to identify its most probable biological targets and guide the design of more potent derivatives.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(tert-Butoxy)aniline by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In ¹H NMR spectroscopy, the chemical environment of each proton in this compound dictates its specific resonance frequency or chemical shift (δ), reported in parts per million (ppm). The expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the tert-butyl protons.

Aromatic Protons (C₆H₄): The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between 6.0 and 7.5 ppm. Due to the influence of the meta-substituted amino and tert-butoxy (B1229062) groups, they would exhibit a complex splitting pattern. The proton at the C2 position would likely appear as a triplet or singlet-like signal, while the protons at C4, C5, and C6 would show more complex doublet and triplet multiplicities resulting from their respective ortho, meta, and para couplings.

Amine Protons (NH₂): The two protons of the primary amine group would typically manifest as a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature. This signal can often be confirmed by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O).

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group would produce a single, sharp singlet signal. This peak is expected to appear in the upfield region of the spectrum, characteristically around 1.3 ppm, due to the shielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ) ppm Multiplicity Integration
Aromatic CH ~6.0 - 7.5 Multiplet (m) 4H
Amine NH₂ Variable Broad Singlet (br s) 2H

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, eight distinct signals are expected.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon atom bonded to the oxygen of the tert-butoxy group (C3) and the carbon atom bonded to the nitrogen of the amine group (C1) would be significantly shifted downfield. The remaining four aromatic carbons would resonate at intermediate chemical shifts.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group. One signal, appearing around 78-80 ppm, corresponds to the quaternary carbon bonded to the oxygen atom. The other signal, representing the three equivalent methyl carbons, would appear further upfield, typically in the 28-30 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm
Aromatic C-NH₂ ~147-150
Aromatic C-O ~155-158
Aromatic CH ~105-130
Quaternary C (tert-Butyl) ~78-80

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies (expressed as wavenumbers, cm⁻¹). The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

N-H Stretching: The primary amine group (-NH₂) is identified by a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. These two bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl group would be observed as strong absorptions just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the ether linkage is expected in the range of 1200-1260 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Amine (N-H) Asymmetric & Symmetric Stretch 3300 - 3500 (two bands)
Aromatic (C-H) Stretch 3000 - 3100
Aliphatic (C-H) Stretch 2850 - 2980
Aromatic (C=C) Ring Stretch 1450 - 1600

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and can provide structural information through the analysis of fragmentation patterns.

In LC-MS, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed, confirming the molecular weight of the compound. For this compound (C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ), the [M+H]⁺ ion would have an m/z of approximately 166.12. Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected. uni.lu

Table 4: Predicted LC-MS Adducts for this compound

Adduct Formula Predicted m/z
[M+H]⁺ [C₁₀H₁₆NO]⁺ 166.12265
[M+Na]⁺ [C₁₀H₁₅NNaO]⁺ 188.10459
[M+K]⁺ [C₁₀H₁₅KNO]⁺ 204.07853
[M+NH₄]⁺ [C₁₀H₁₉N₂O]⁺ 183.14919

Data sourced from PubChem CID 19389149. uni.lu

In GC-MS, the sample is vaporized and separated by gas chromatography before entering the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method causes the molecular ion to fragment in a predictable manner, providing a unique "fingerprint" that aids in structural elucidation.

The mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 165. The most prominent fragmentation pathway is expected to be the loss of a tert-butyl carbocation (C₄H₉•), which is a very stable species. This would result in a significant fragment ion at m/z 108, corresponding to the 3-oxophenoxonium radical. Another characteristic fragmentation is the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, leading to a fragment corresponding to the radical cation of 3-hydroxyaniline at m/z 109.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When UV or visible light is passed through a sample of this compound, the aniline (B41778) chromophore absorbs energy at specific wavelengths, causing the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure.

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atom in the amino group and the oxygen atom in the tert-butoxy group. The position and intensity of these bands can be influenced by the solvent polarity and pH.

Detailed experimental UV-Vis spectroscopic data for this compound, including specific absorption maxima (λmax) and molar absorptivity values, are not extensively reported in the available scientific literature. However, analysis of analogous aromatic amines suggests that the spectrum would likely exhibit strong absorptions in the UV region.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which may exist as a solid, single-crystal XRD analysis would provide invaluable information about its crystal lattice, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the molecular structure can be elucidated. This technique would reveal the conformation of the tert-butoxy group relative to the aniline ring and how the molecules pack in the solid state.

A thorough search of publicly accessible databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, specific details regarding its crystal system, space group, and unit cell dimensions are not available.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. For this compound, this analysis provides experimental verification of its elemental composition, which can be compared against the theoretical values calculated from its molecular formula, C₁₀H₁₅NO. uni.lu This comparison is a crucial step in confirming the purity and identity of a synthesized sample.

The theoretical elemental composition of this compound is calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.0110120.1072.69
HydrogenH1.0081515.129.15
NitrogenN14.01114.018.48
OxygenO16.00116.009.68
Total 165.23 100.00

Note: The table presents the theoretical elemental composition. Experimental values from actual analysis would be expected to be in close agreement.

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox properties of a molecule. For this compound, these techniques can provide information on its oxidation potential, the stability of the resulting radical cations, and the reversibility of the redox processes. The aniline moiety is known to be electrochemically active, and its oxidation behavior can be modulated by substituents on the aromatic ring.

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time in a solution containing the analyte, and the resulting current is measured. The resulting voltammogram for this compound would be expected to show an anodic peak corresponding to the oxidation of the amino group. The electron-donating nature of the tert-butoxy group would likely influence the oxidation potential compared to unsubstituted aniline.

Specific experimental data from electrochemical studies on this compound are not readily found in the reviewed literature. Such studies would be valuable for applications in materials science, such as in the development of conducting polymers or as a precursor for electroactive materials.

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. In the context of this compound, EPR studies would be relevant for investigating the radical cations formed upon its chemical or electrochemical oxidation.

The EPR spectrum can provide detailed information about the electronic structure of the radical species, including the distribution of the unpaired electron spin density across the molecule, through the analysis of g-factors and hyperfine coupling constants. This would offer deep insight into how the tert-butoxy group influences the stability and electronic environment of the anilinyl radical cation.

There is a lack of published EPR studies specifically focusing on the radical species derived from this compound in the scientific literature.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Approaches

The synthesis of substituted anilines is undergoing a significant transformation, driven by the principles of green chemistry. Future efforts concerning 3-(tert-butoxy)aniline are expected to move away from traditional methods that may be hazardous or inefficient, towards more sustainable alternatives.

Key research directions include:

Microwave-Assisted Synthesis: A novel, microwave-assisted method for producing anilines from activated aryl halides has been developed that eliminates the need for organic solvents and metal catalysts. tandfonline.com This approach represents a more efficient and eco-friendly alternative for synthesizing important pharmaceutical building blocks. tandfonline.com

Organocatalysis: An environmentally friendly, organocatalytic approach for the selective oxidation of substituted anilines has been developed. rsc.org This method avoids the use of heavy metal catalysts, reducing environmental impact. rsc.org

Aqueous Synthesis: The use of water as a green solvent is a key goal. nih.govacs.org For instance, the synthesis of azoxybenzenes from anilines has been demonstrated at room temperature in water using a cost-effective catalyst, a process that is both sustainable and environmentally friendly. nih.govacs.org

Catalyst-Free Innovations: Research into synthetic methods that avoid transition metals, ligands, and organic solvents altogether is gaining traction. tandfonline.com One such approach uses microwave assistance to produce anilines and phenols from aryl halides, offering a high-yielding and more eco-friendly process. tandfonline.com

Alternative Reagents: Traditional synthesis steps are being replaced with greener alternatives. For example, in the synthesis of related compounds, hazardous reagents like acetic anhydride (B1165640) and bromine are being substituted with combinations like Zn dust/acetic acid and ceric ammonium (B1175870) nitrate–KBr, respectively. acs.org

These strategies, while often demonstrated on other substituted anilines, lay a clear roadmap for the future production of this compound, aiming for processes with higher atom economy, reduced waste, and improved safety profiles.

Design of Novel Functional Materials with Tailored Properties

The incorporation of this compound into polymeric structures is a promising avenue for creating novel functional materials. Polyaniline (PANI) and its derivatives are known for their conductive properties and applications in sensors and coatings. The specific substituent on the aniline (B41778) ring plays a critical role in determining the final properties of the polymer.

Future research in this area will likely focus on:

Solubility and Processability: A major drawback of PANI is its low solubility. nih.gov Incorporating substituents like the tert-butoxy (B1229062) group can improve solubility in common organic solvents, which is crucial for processing and forming uniform thin films for electronic devices. nih.govrsc.org

Morphological Control: The substituent on the aniline monomer influences the surface morphology of the resulting polymer. rsc.orgresearchgate.net The bulky tert-butoxy group could be used to tailor the polymer's structure, potentially creating unique hierarchical or spherical nanostructures with specific applications. rsc.orgresearchgate.net

Sensor Applications: PANI derivatives are effective materials for chemical sensors for gases like ammonia, hydrogen chloride, and hydrogen sulfide (B99878) due to changes in their chemical and optical properties upon interaction with analytes. nih.gov Research is focused on developing new polymers based on monomers like this compound to create sensors with high sensitivity and selectivity for specific environmental or industrial monitoring. nih.govrsc.orgresearchgate.net The steric and electronic effects of the tert-butoxy group could fine-tune the sensor's response. rsc.org

Table 1: Influence of Substituents on Polyaniline (PANI) Properties and Potential Impact of the tert-Butoxy Group
PropertyGeneral Effect of SubstituentsAnticipated Influence of 3-(tert-Butoxy) GroupPotential Application
SolubilityAlkyl and alkoxy groups at the ortho or meta position generally increase solubility in organic solvents. nih.govExpected to significantly enhance solubility due to its bulky, non-polar nature, disrupting inter-chain packing.Improved film formation for electronic coatings and printable sensors.
MorphologySubstituents can alter the polymer's surface structure from hierarchical to spherical. rsc.orgresearchgate.netThe steric bulk may induce unique polymer chain conformations, leading to porous or nanostructured morphologies.High surface area materials for catalysis or advanced sensor interfaces.
Electrical PropertiesThe electronic nature (donating/withdrawing) and steric hindrance of substituents affect conductivity and sensitivity. rsc.orgThe electron-donating alkoxy group could modify the electronic properties of the polymer backbone, while its bulkiness may affect doping efficiency.Tailored conductivity for antistatic coatings and specific chemiresistive responses in sensors.

Exploration of Advanced Catalytic Systems for Chemical Transformations

The tert-butoxy group in this compound presents a degree of steric hindrance that can be both a challenge and an opportunity in chemical synthesis. rsc.org Advanced catalytic systems are being explored to precisely control reactions involving such sterically demanding substrates.

Future directions include:

Copper-Catalyzed C-N Coupling: Copper catalysis has re-emerged as a cost-effective alternative to palladium for C-N cross-coupling reactions. acs.org New ligands are being developed to facilitate the coupling of sterically hindered anilines, which would be applicable to this compound for the synthesis of complex molecules. rsc.orgacs.org

Palladium-NHC Precatalysts: Well-defined palladium(II) precatalysts stabilized by N-heterocyclic carbenes (NHCs) are highly active in cross-coupling reactions. nih.gov Using anilines themselves as ancillary, "throw-away" ligands in these catalyst systems offers a powerful method for fine-tuning reactivity, with the wide availability of diverse anilines allowing for precise catalyst optimization. nih.gov

Dual Catalytic Systems: The combination of different catalytic modes, such as palladium and photoredox catalysis, is enabling novel transformations. acs.org For example, an enantioselective α-allylation of N-methyl anilines has been developed using such a dual system, a protocol that could be adapted for functionalizing derivatives of this compound under mild conditions with high atom economy. acs.org

Metal-Free Catalysis: To enhance sustainability, metal-free catalytic systems are being designed. scispace.com Imidazolium-based salts with different counterions have been shown to catalyze the allylation of anilines with tunable regioselectivity, offering a green alternative to traditional metal-catalyzed methods. scispace.com

Table 2: Emerging Catalytic Systems for Aniline Transformations
Catalytic SystemDescriptionKey Advantage for Hindered AnilinesReference
Copper(I)/Diphosphine LigandIn situ generated catalyst for the amination of aryl boronic esters.Effective for synthesizing sterically hindered secondary and tertiary anilines under mild conditions. rsc.org
[(NHC)PdCl₂(aniline)] ComplexesAir- and moisture-stable Pd(II)-NHC precatalysts using anilines as stabilizing ligands.Allows for fine-tuning of challenging cross-couplings by varying the aniline ligand's electronic and steric properties. nih.gov
Palladium/Photoredox Dual CatalysisCombines a palladium catalyst with a visible-light photoredox catalyst to enable new reaction pathways.Achieves high enantioselectivity and regioselectivity for reactions like α-allylation under mild conditions. acs.org
Imidazolium-Based OrganocatalystsMetal-free catalysts where the anion (e.g., Cl⁻, Br⁻, I⁻) directs the regioselectivity of the reaction.Provides a sustainable, metal-free method for selective functionalization of anilines. scispace.com

Integration of Multiscale Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of chemical processes and materials. For a molecule like this compound, this integrated approach is crucial for predicting properties and guiding research efforts.

Future perspectives involve:

Predicting Physicochemical Properties: Computational methods, particularly Density Functional Theory (DFT), are used to predict properties like lipophilicity, oxidation potentials, and spectral characteristics of substituted anilines. nih.govresearchgate.netumn.edu These predictions can be correlated with experimental results to build robust structure-activity relationships, guiding the design of aniline derivatives for specific applications. nih.govresearchgate.net

Catalyst Design and Optimization: Cheminformatics and machine learning are being employed to screen virtual libraries of catalysts to identify optimal structures for specific transformations. osaka-u.ac.jp A combined theoretical and experimental approach has successfully identified a highly active triarylborane catalyst for the reductive functionalization of aniline derivatives. osaka-u.ac.jp

Understanding Reaction Mechanisms: DFT calculations provide deep insights into reaction mechanisms, such as the selective adsorption of inhibitor molecules in area-selective atomic layer deposition or the site of protonation in substituted anilines. acs.orgnih.gov This understanding is essential for optimizing reaction conditions and designing more efficient processes.

Structure-Property Elucidation: Combining experimental techniques like FT-IR and Raman spectroscopy with DFT calculations allows for a detailed analysis of the vibrational spectra and structural parameters of aniline derivatives. researchgate.net This helps to understand how substituents like the tert-butoxy group influence the molecule's charge distribution and geometry, which in turn affects its reactivity and material properties. researchgate.net

This integrated approach allows researchers to move beyond trial-and-error experimentation, enabling a more rational and efficient design of molecules, materials, and catalytic systems based on this compound.

Q & A

Q. What are the standard laboratory synthesis routes for 3-(tert-Butoxy)aniline?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where aniline derivatives react with tert-butylating agents like tert-butyl bromide or tosylate. Sodium tert-butoxide (a strong base) may be used to deprotonate the amine group, enhancing nucleophilicity . Key steps include:
  • Reaction Conditions : Conduct the reaction in anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) at 60–80°C.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of tert-butylating agents.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (tested for breakthrough thresholds), chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as aniline derivatives can be toxic .
  • Emergency Measures : Immediate skin/eye rinsing with water (15+ minutes) and medical consultation for exposure .

Q. How can researchers confirm the purity and structure of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify tert-butyl (δ ~1.3 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm).
  • IR : N-H stretch (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity (>97%) .

Advanced Research Questions

Q. How does the tert-butoxy group influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The tert-butoxy group is strongly electron-donating (+M effect), activating the aromatic ring for EAS. However, its steric bulk directs substitution to the para position relative to the amine. For example:
  • Nitration : Use HNO₃/H₂SO₄ at 0–5°C to achieve para-nitro derivatives.
  • Challenges : Steric hindrance may reduce reaction rates; optimize with catalysts like FeCl₃ .

Q. How can conflicting reports on thermal decomposition products of this compound be resolved?

  • Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., heating rate, atmosphere). To resolve:
  • Analytical Techniques :
  • TGA-FTIR : Track mass loss and identify gaseous products (e.g., CO, tert-butyl radicals) .
  • GC-MS : Compare fragmentation patterns with reference libraries.
  • Controlled Studies : Replicate decomposition under inert (N₂) vs. oxidative (air) conditions .

Q. What computational methods predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict coupling sites (e.g., Suzuki-Miyaura).
  • Key Parameters : Evaluate steric maps (via molecular volume analysis) and Fukui indices for electrophilicity .
  • Validation : Compare computational results with experimental X-ray crystallography or NOE NMR data .

Data Analysis and Optimization

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :
  • Recrystallization : Purify using solvents like ethanol/water or hexane/dichloromethane.
  • DSC Analysis : Measure melting points dynamically to detect impurities .
  • Literature Review : Cross-reference peer-reviewed studies (avoid unreliable sources like benchchem.com ) .

Q. What strategies improve the solubility of this compound in polar reaction media?

  • Methodological Answer :
  • Co-Solvents : Use DMSO/water mixtures or ionic liquids to enhance dissolution.
  • Derivatization : Temporarily protect the amine group with Boc (tert-butoxycarbonyl) to increase polarity .
  • Surfactants : Micellar catalysis with CTAB in aqueous systems .

Safety and Environmental Considerations

Q. How can researchers assess the environmental impact of this compound?

  • Methodological Answer :
  • PBT/vPvB Screening : Use OECD 117 (log P) and OECD 305 (bioconcentration factor) tests to evaluate bioaccumulation .
  • Ecotoxicology : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays .

Q. What are the best practices for storing this compound to prevent degradation?

  • Methodological Answer :
  • Conditions : Store in amber glass under inert gas (Ar) at 2–8°C to inhibit oxidation.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.